molecular formula C10H11IO2 B3252210 2-(4-Iodophenyl)-2-methyl-1,3-dioxolane CAS No. 214701-35-6

2-(4-Iodophenyl)-2-methyl-1,3-dioxolane

Cat. No. B3252210
Key on ui cas rn: 214701-35-6
M. Wt: 290.1 g/mol
InChI Key: PZDUOQYSUWLBCP-UHFFFAOYSA-N
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Patent
US08785639B2

Procedure details

1-(4-Iodophenyl)ethanone (15.0 g, 61 mmol) and ethylene glycol (7.17 g, 122 mmol) in toluene (120 mL) were treated with TsOH—H2O (0.290 g, 1.52 mmol). The flask was equipped with a Dean-Stark apparatus and condenser and heated to reflux for about 4 h. The mixture was cooled and concentrated under reduced pressure to give a material. The material was dissolved in EtOAc (120 mL) then washed with saturated aqueous NaHCO3 (25 mL) then saturated aqueous NaCl (30 mL). The organic layer was dried over anhydrous MgSO4, filtered and concentrated under reduced pressure to give 2-(4-iodophenyl)-2-methyl-1,3-dioxolane (17.54 g, 99%): LC/MS (Table 2, Method a) Rt=2.80 min; MS m/z 291 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[CH2:11](O)[CH2:12][OH:13]>C1(C)C=CC=CC=1.CCOC(C)=O.S(O)(C1C=CC(C)=CC=1)(=O)=O.O>[I:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH3:9])[O:13][CH2:12][CH2:11][O:10]2)=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C(C)=O
Name
Quantity
7.17 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.29 g
Type
catalyst
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)O.O
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with a Dean-Stark apparatus and condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for about 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a material
WASH
Type
WASH
Details
then washed with saturated aqueous NaHCO3 (25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)C1(OCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 17.54 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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